This compound is classified under:
The synthesis of (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol typically involves several key steps:
The molecular structure of (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol can be described as follows:
C1CC(N(C1)CC2=CC(=CC=C2)F)CO
COTCEDSHEHERBD-LBPRGKRZSA-N
The presence of the fluorine atom enhances the compound's electronic properties, influencing its reactivity and interaction with biological targets.
(1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol can participate in various chemical reactions:
The mechanism of action for (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol involves its interaction with specific biological targets:
(1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol has several important applications:
Pyrrolidine stands as a privileged scaffold in modern drug discovery due to its distinct three-dimensional coverage and enhanced stereochemical diversity. This saturated five-membered nitrogen heterocycle enables efficient exploration of pharmacophore space through sp³-hybridization and exhibits pseudorotation behavior, allowing access to multiple energetically favorable conformations that optimize binding interactions with biological targets [2]. Compared to aromatic counterparts like pyrrole, pyrrolidine derivatives demonstrate superior aqueous solubility (LogS = 0.854 vs. -0.175) and hydrogen-bonding capacity (pKBHX = 2.59 vs. 0.15), directly influencing their pharmacokinetic profiles [2]. The scaffold's presence in 37 FDA-approved drugs underscores its pharmaceutical relevance, particularly for targeting central nervous system receptors, ion channels, and metabolic enzymes where spatial orientation of substituents critically determines biological activity [2] [7].
Fluorinated benzyl modifications represent a strategic approach for enhancing the bioactivity and selectivity of nitrogen-containing heterocycles. Introducing a 3-fluorobenzyl group onto the pyrrolidine nitrogen generates compounds with distinct electronic profiles and metabolic stability advantages. The fluorine atom's strong electronegativity (Pauling scale: 3.98) creates a permanent dipole moment (calculated D = 1.411 for pyrrolidine derivatives) while maintaining minimal steric impact [2] [3]. This modification enhances membrane permeability through balanced lipophilicity (LogP = 0.459 for pyrrolidine vs. 3.000 for cyclopentane) and influences binding affinity via electrostatic interactions with target proteins. The 3-fluorobenzyl group specifically avoids symmetrical substitution patterns, potentially optimizing target engagement through ortho-effect avoidance and reduced π-stacking interference compared to para- or ortho-substituted analogs [3] [5]. These properties collectively contribute to improved blood-brain barrier penetration – a critical requirement for neuroactive compounds [2].
Pyrrolidinyl methanol derivatives exhibit pronounced neuropharmacological potential attributable to their structural mimicry of endogenous neurotransmitters. The prolinol motif (pyrrolidin-2-yl methanol) combines a basic amine for receptor interaction with a hydroxyl group facilitating hydrogen-bond formation – characteristics essential for modulating neurotransmitter receptors [4]. Structural analogs demonstrate activity at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes implicated in cognitive function, addiction, and neuroprotection [4]. Modifications at the pyrrolidine nitrogen with arylalkyl groups like 3-fluorobenzyl enhance receptor subtype selectivity and prolong biological half-life through reduced oxidative metabolism. This pharmacophore has yielded investigational compounds targeting neurological conditions including Alzheimer's disease, nicotine dependence, and chronic pain syndromes, with several candidates advancing to clinical evaluation [4] [7].
(1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol (C₁₂H₁₆FNO, MW 209.26 g/mol) represents a strategically designed molecule combining the prolinol scaffold with 3-fluorobenzyl optimization. The compound exists as enantiomers with the (S)-configuration specified under CAS 892386-87-7 [5] [10], while the racemic form is documented under CAS 415954-30-2 [3]. This targeted molecular design aims to leverage three key advantages: (1) the chiral environment of the C2 position for stereoselective receptor interactions; (2) the electron-withdrawing fluorine at benzyl meta-position for metabolic stability without steric hindrance; and (3) the flexible benzyl linkage enabling conformational adaptation to binding pockets. Current research focuses on establishing its structure-activity relationships across neurological targets, synthetic accessibility for analog production, and physicochemical profiling to predict biodistribution [3] [5] [10]. The molecule serves as a versatile intermediate for synthesizing ester derivatives with demonstrated nAChR activity, positioning it as a valuable template for CNS drug development [4].
Table 1: Key Identifiers of (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol
Chemical Property | Specification | Reference |
---|---|---|
IUPAC Name | (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol | [1] |
Molecular Formula | C₁₂H₁₆FNO | [1] [3] |
Molecular Weight | 209.26 g/mol | [3] [5] |
CAS Number (Racemate) | 415954-30-2 | [3] |
CAS Number (S-enantiomer) | 892386-87-7 | [5] [10] |
SMILES (Racemate) | OCC1N(CC2=CC=CC(F)=C2)CCC1 | [3] |
SMILES (S-enantiomer) | OC[C@H]1N(CC2=CC=CC(F)=C2)CCC1 | [5] [10] |
InChI Key (Racemate) | COTCEDSHEHERBD-UHFFFAOYSA-N | [3] |
InChI Key (S-enantiomer) | COTCEDSHEHERBD-LBPRGKRZSA-N | [5] [10] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3